N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)butyramide
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Overview
Description
N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)butyramide is a synthetic compound belonging to the benzothiazole family. Benzothiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This particular compound features a benzyl group, a fluorinated benzothiazole moiety, and a butyramide group, making it a unique and potentially valuable molecule for various scientific applications.
Mechanism of Action
Target of Action
N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)butyramide, also known as N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide, is a novel compound that has been synthesized and evaluated for its anti-inflammatory properties . The primary targets of this compound are the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response . The compound has shown to have a higher inhibitory effect on COX-1, with IC50 values of 11.34 µM and 11.21 µM for COX-1 inhibition .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting the COX enzymes, the compound disrupts the conversion of arachidonic acid to prostaglandins. This disruption leads to a decrease in the production of prostaglandins, which are key mediators of inflammation .
Result of Action
The inhibition of COX enzymes by this compound results in a decrease in the production of prostaglandins . This leads to a reduction in inflammation, as prostaglandins are key mediators of the inflammatory response . The compound has demonstrated significant anti-inflammatory activity in vitro .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)butyramide typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-5-fluorobenzothiazole and benzyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) in an appropriate solvent like dimethylformamide (DMF) at elevated temperatures.
Formation of Intermediate: The intermediate N-benzyl-2-amino-5-fluorobenzothiazole is formed.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and butyramide groups.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or butyramide derivatives.
Scientific Research Applications
N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)butyramide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its anti-inflammatory and analgesic effects.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)butyramide
- N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)butyramide
- N-benzyl-N-(6-nitrobenzo[d]thiazol-2-yl)butyramide
Uniqueness
N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)butyramide is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and chemical reactivity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
IUPAC Name |
N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2OS/c1-2-6-17(22)21(12-13-7-4-3-5-8-13)18-20-15-10-9-14(19)11-16(15)23-18/h3-5,7-11H,2,6,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDKAJKCDKWBND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC=CC=C1)C2=NC3=C(S2)C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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